

Phenylmethanesulfonohydrazide structure

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Compound of Interest

Compound Name: Phenylmethanesulfonohydrazide

CAS No.: 36331-57-4

Cat. No.: B1331378

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An In-Depth Technical Guide to the Structure and Utility of **Phenylmethanesulfonohydrazide**

Abstract

Phenylmethanesulfonohydrazide (PMSH), a nuanced and versatile organic compound, holds significant potential across multiple scientific disciplines. Characterized by a unique assembly of a phenyl ring, a methylene bridge, a sulfonyl group, and a terminal hydrazide moiety, its structure dictates a wide range of chemical reactivities. This guide provides a comprehensive exploration of PMSH, delving into its core molecular architecture, physicochemical properties, and spectroscopic signature. We will elucidate its primary synthetic pathways, examine its mechanistic utility as a protecting group in organic synthesis, and discuss its emerging applications in medicinal chemistry and material science. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of **Phenylmethanesulfonohydrazide**.

Introduction to Phenylmethanesulfonohydrazide (PMSH)

Overview and Significance

Phenylmethanesulfonylhydrazide, while structurally related to the widely known serine protease inhibitor Phenylmethylsulfonyl Fluoride (PMSF), possesses a distinct reactive profile due to its terminal hydrazide group (-NHNH₂). This functional group imparts nucleophilic character, making PMSH a valuable reagent in organic synthesis, particularly for the derivatization and protection of carbonyl compounds.[1] Beyond its synthetic utility, recent research has highlighted its biological activity, including its potential as an enzyme inhibitor, opening new avenues for investigation in medicinal chemistry and drug discovery.[1] Unlike many sulfonylating agents, sulfonyl hydrazides like PMSH are typically stable, odorless solids, which simplifies their handling and application in a laboratory setting.[2]

Nomenclature and Chemical Identifiers

Accurate identification is critical for reproducible research. The key identifiers for **Phenylmethanesulfonylhydrazide** are summarized below.

Identifier	Value	Source
IUPAC Name	phenylmethanesulfonylhydrazide	[1]
CAS Number	36331-57-4	[1]
Molecular Formula	C ₇ H ₁₀ N ₂ O ₂ S	[1][3]
Molecular Weight	186.23 g/mol	[1][3]
Canonical SMILES	<chem>C1=CC=C(C=C1)CS(=O)(=O)NN</chem>	[1]
InChI Key	XBCFRZRVCDUSGX-UHFFFAOYSA-N	[1]

Molecular Structure and Physicochemical Properties

Elucidation of the Core Structure

The structure of **Phenylmethanesulfonylhydrazide** is a composite of several key functional groups that dictate its overall reactivity and physical properties. A benzyl group (C₆H₅CH₂) is

attached to a sulfonyl hydrazide core ($-\text{SO}_2\text{NHNH}_2$). The central sulfur atom is in a high oxidation state (+6), bonded to two oxygen atoms, a carbon atom of the methylene bridge, and a nitrogen atom of the hydrazide group.

Figure 1: 2D Structure of **Phenylmethanesulfonylhydrazide**

Key Functional Groups and Their Influence

- **Phenyl Group (C_6H_5 -):** This aromatic ring provides steric bulk and participates in π -stacking interactions, influencing solubility in organic solvents and interactions with biological targets.
- **Sulfonyl Group ($-\text{SO}_2$ -):** As a strong electron-withdrawing group, it increases the acidity of the adjacent N-H protons. This activation is crucial for its role in various chemical transformations.
- **Hydrazide Group ($-\text{NHNH}_2$):** The terminal $-\text{NH}_2$ group is nucleophilic and is the primary site of reaction in derivatizations, such as the formation of hydrazones with aldehydes and ketones. The ability of this moiety to form hydrogen bonds is also key to its use in crystal engineering.^[1]

Physicochemical Properties

While comprehensive experimental data for PMSH is not as widely published as for its analog PMSF, the properties of sulfonyl hydrazides are generally well-understood.

Property	Value / Description	Rationale / Note
Appearance	White to off-white solid.	Typical for sulfonyl hydrazides and related organic compounds.[2]
Solubility	Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.	The presence of the polar sulfonyl hydrazide group allows for solubility in polar solvents, while the nonpolar phenyl ring limits aqueous solubility.
Stability	More stable in aqueous solutions compared to Phenylmethylsulfonyl Fluoride (PMSF).	The hydrazide group is less susceptible to rapid hydrolysis than the sulfonyl fluoride group found in PMSF.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of PMSH. The following sections describe the expected spectral features based on its functional groups.

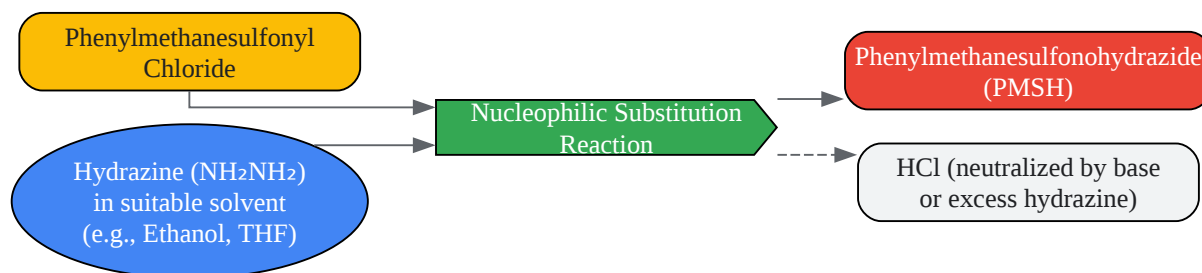
Theoretical Spectroscopic Profile

Spectroscopy	Functional Group	Expected Signal / Peak
FT-IR (cm ⁻¹)	N-H stretch (hydrazide)	3350-3200 (two bands, asymmetric & symmetric)
C-H stretch (aromatic)	3100-3000	
C-H stretch (aliphatic, -CH ₂ -)	2950-2850	
C=C stretch (aromatic)	1600-1450	
S=O stretch (sulfonyl)	1350-1300 (asymmetric) & 1160-1120 (symmetric)	
¹ H NMR (ppm)	Aromatic protons (-C ₆ H ₅)	7.2 - 7.5 (multiplet, 5H)
Methylene protons (-CH ₂ -)	~4.3 (singlet, 2H)	
Hydrazide protons (-NHNH ₂)	Variable, broad signals (3H total). Position is solvent and concentration dependent.	
¹³ C NMR (ppm)	Aromatic carbons (-C ₆ H ₅)	125 - 135 (multiple peaks)
Methylene carbon (-CH ₂ -)	~58-62	
Mass Spec (m/z)	Molecular Ion [M] ⁺	186.05
Key Fragments	[M - NHNH ₂] ⁺ (loss of hydrazinyl radical), [C ₇ H ₇ SO ₂] ⁺ (benzylsulfonyl cation), [C ₇ H ₇] ⁺ (tropylium ion at m/z 91)	

Synthesis and Reaction Mechanisms

General Synthetic Strategy

The synthesis of **Phenylmethanesulfonylhydrazide** is most commonly achieved through the reaction of a phenylmethanesulfonyl derivative with hydrazine. The key step is the nucleophilic substitution at the sulfur center by the hydrazine molecule.



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Figure 2: General Synthetic Workflow for PMSH

Detailed Experimental Protocol: Synthesis of PMSH

This protocol is a representative method based on established principles for synthesizing sulfonyl hydrazides.[1]

- **Trustworthiness:** This protocol includes a self-validating system. The final product's identity and purity must be confirmed by analytical methods like melting point determination, NMR, and IR spectroscopy, comparing the results against theoretical values.
- **Materials:**
 - Phenylmethanesulfonyl chloride (1.0 eq)
 - Hydrazine monohydrate (2.2 eq)
 - Ethanol (anhydrous)
 - Diethyl ether
 - Deionized water
 - Standard laboratory glassware, magnetic stirrer, and ice bath.
- **Procedure:**

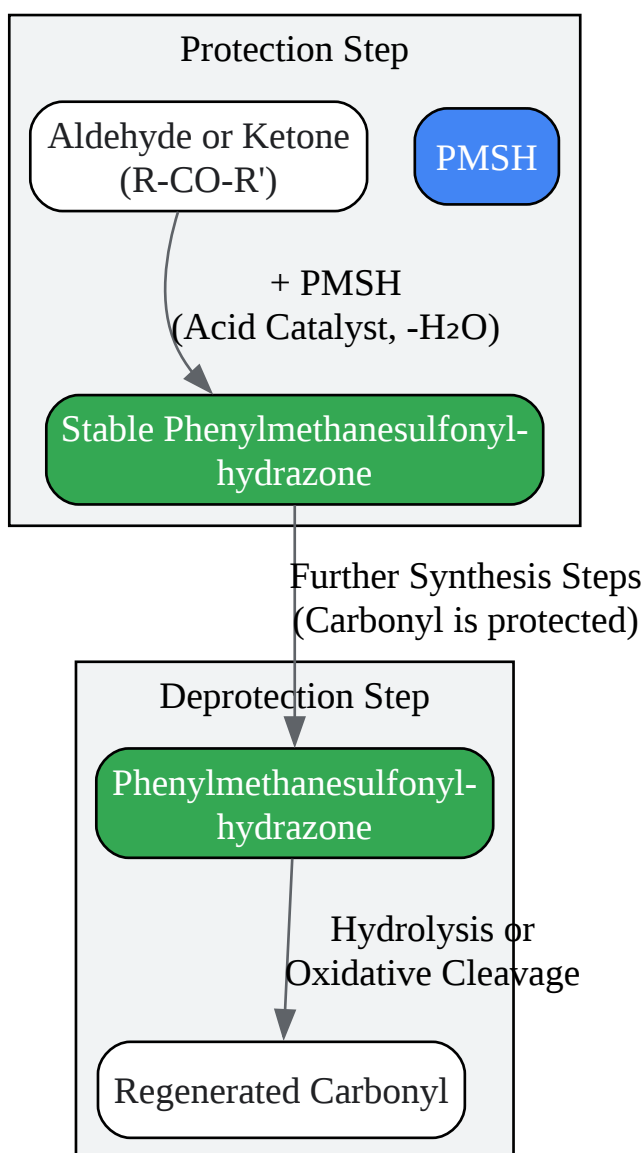
- Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydrazine monohydrate (2.2 eq) in ethanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.
 - Causality: Using excess hydrazine serves two purposes: it acts as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction controls the exothermicity.
- Reaction: Dissolve phenylmethanesulfonyl chloride (1.0 eq) in a minimal amount of ethanol and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring hydrazine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
- Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
- Workup: Reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product and dissolve the hydrazine hydrochloride salt.
- Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove nonpolar impurities.
- Drying & Validation: Dry the white solid product under vacuum. Determine the yield and confirm its identity and purity via melting point, ¹H NMR, and FT-IR spectroscopy.

Key Applications in Research and Development

PMSH as a Carbonyl Protecting Group

One of the principal applications of PMSH in organic synthesis is its role as a protecting group for aldehydes and ketones.^[1] It reacts with the carbonyl group to form a stable phenylmethanesulfonylhydrazone, which is inert to many reagents (e.g., nucleophiles, reducing agents). The protection can be reversed under specific conditions.

- Mechanism: The reaction proceeds via nucleophilic addition of the terminal -NH₂ group to the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.



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Figure 3: Workflow for Carbonyl Protection using PMSH

Role in Medicinal Chemistry

PMSH has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune tolerance.^[1] IDO is often overexpressed in cancer cells, helping them evade the immune system. By inhibiting IDO, compounds like PMSH could potentially serve as scaffolds for developing novel immunotherapeutic agents. Its specific interactions with the enzyme's active site are a subject of ongoing research.^[1]

Other Applications

- **Material Science:** The defined geometry and hydrogen bonding capabilities of PMSH make it a useful building block for creating novel supramolecular structures and metal-organic frameworks in crystal engineering.[1]
- **Analytical Chemistry:** It can be used as a derivatizing agent to enhance the detection of specific analytes, particularly those containing carbonyl groups, in techniques like mass spectrometry and HPLC.[1]

Handling, Safety, and Storage

General Safety Precautions

While not as acutely hazardous as Phenylmethylsulfonyl Fluoride,

Phenylmethanesulfonylhydrazide is still a chemical that requires careful handling in a professional laboratory environment.

- **Personal Protective Equipment (PPE):** Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- **Ventilation:** Handle the compound in a well-ventilated fume hood to avoid inhalation of dust. [5]
- **Handling:** Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[5] Minimize dust generation during transfer.[5]

Storage and Stability

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]
- **Stability:** **Phenylmethanesulfonylhydrazide** is generally stable under recommended storage conditions.

Conclusion and Future Outlook

Phenylmethanesulfonylhydrazide is more than just a structural analog of PMSF; it is a reagent with its own distinct and valuable chemical profile. Its core structure, defined by the

interplay between the benzyl, sulfonyl, and hydrazide groups, provides a foundation for its utility in synthetic chemistry as a robust protecting group. Furthermore, its emerging biological activities suggest a promising future in the design of novel therapeutics. As synthetic methodologies and our understanding of biochemical pathways advance, the applications for **Phenylmethanesulfonylhydrazide** and its derivatives are poised to expand, making it a compound of continued interest for researchers and drug development professionals.

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